Synthesis pathways for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
Synthesis pathways for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
Introduction
3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is a specialized arylboronic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a boronic acid, an aromatic amine, and a cyclopropylcarboxamide moiety, offers multiple points for synthetic diversification. This trifunctional nature makes it a key intermediate for constructing complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating biaryl structures prevalent in many pharmaceutical agents.[2][3] Furthermore, the boronic acid group itself is of significant interest due to its ability to form reversible covalent bonds with diols, a property leveraged in the design of diagnostic sensors and targeted therapies.[1][4][5]
This guide provides a comprehensive overview of two plausible and robust synthetic pathways for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid, designed for researchers and scientists in organic synthesis and drug development. The discussion emphasizes the strategic rationale behind key transformations, the choice of reagents, and detailed, field-proven protocols.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points: the amide bond and the carbon-boron bond. The most strategically sound approach involves disconnecting the amide bond first, leading back to a key intermediate such as 3-amino-5-carboxy-phenylboronic acid and cyclopropylamine. However, synthesizing and handling this intermediate can be challenging due to the competing reactivity of the functional groups.
A more practical and modular strategy begins with a commercially available, disubstituted benzene ring, allowing for the sequential installation of the required functionalities. The following diagram illustrates a robust retrosynthetic pathway starting from 3-bromo-5-nitrobenzoic acid, which allows for controlled, stepwise functionalization.
Caption: Retrosynthetic analysis of the target molecule.
Pathway 1: Sequential Amidation, Reduction, and Borylation
This pathway is arguably the most direct route, prioritizing the formation of the robust amide bond early in the sequence. This strategy avoids potential complications of carrying the sensitive boronic acid moiety through multiple synthetic steps.
Caption: Workflow for the amidation-first synthetic pathway.
Scientific Rationale & Causality
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Amide Coupling: The synthesis begins by coupling 3-bromo-5-nitrobenzoic acid with cyclopropylamine. The direct condensation of a carboxylic acid and an amine requires an activating agent to form a more reactive intermediate.[6] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice as it is highly efficient and minimizes side reactions.[6][] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[6]
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Nitro Reduction: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation (H₂, Pd/C) is a clean and effective method. Alternatively, reduction with iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective and scalable option that is tolerant of the aryl bromide.
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Miyaura Borylation: This palladium-catalyzed cross-coupling reaction installs the boronic ester functionality.[2] The use of bis(pinacolato)diboron (B₂pin₂) is standard, providing a stable boronic ester that is easily purified and stored. A palladium catalyst with a suitable phosphine ligand, such as Pd(dppf)Cl₂, is crucial for an efficient catalytic cycle. A base, typically potassium acetate (KOAc), is required for the transmetalation step.[2] The presence of the free amine on the ring can influence reactivity, but it is generally well-tolerated in this position.
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Boronic Ester Hydrolysis: The final step is the deprotection of the pinacol ester to yield the free boronic acid. This can be achieved under acidic conditions or through oxidative cleavage with reagents like sodium periodate (NaIO₄) followed by an aqueous workup.
Experimental Protocol: Pathway 1
Step 1: Synthesis of 3-Bromo-N-cyclopropyl-5-nitrobenzamide
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To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
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Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
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Add cyclopropylamine (1.1 eq) dropwise to the solution.
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Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the desired amide.
Step 2: Synthesis of 3-Amino-5-bromo-N-cyclopropylbenzamide
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Suspend 3-bromo-N-cyclopropyl-5-nitrobenzamide (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) portion-wise to the suspension.
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Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours.
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Monitor the reaction by TLC/LC-MS until the starting material is consumed.
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Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
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Concentrate the filtrate, and partition the residue between ethyl acetate and water.
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Dry the organic layer, concentrate, and purify if necessary.
Step 3: Synthesis of N-cyclopropyl-5-(pinacolboranyl)-3-aminobenzamide
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In a Schlenk flask, combine 3-amino-5-bromo-N-cyclopropylbenzamide (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
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Add Pd(dppf)Cl₂ (0.05 eq).
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Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 90-100 °C for 8-12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Step 4: Synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid
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Dissolve the pinacol ester from the previous step (1.0 eq) in a mixture of acetone and water.
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Add sodium periodate (NaIO₄) (4.0 eq) and ammonium acetate (catalytic amount).
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Stir the mixture vigorously at room temperature for 4-6 hours.
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Quench the reaction with sodium thiosulfate solution.
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Extract the aqueous layer with ethyl acetate.
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Acidify the aqueous layer carefully with 1M HCl to pH ~4-5, which may precipitate the product.
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Collect the solid by filtration or extract with a suitable organic solvent, dry, and concentrate to yield the final product.
Pathway 2: Borylation, Reduction, and Amidation
This alternative pathway introduces the boronic acid functionality earlier in the sequence. This can be advantageous if the subsequent reactions are high-yielding and clean, but it requires careful handling of the boronic ester intermediate.
Caption: Workflow for the borylation-first synthetic pathway.
Scientific Rationale & Causality
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Esterification: The initial carboxylic acid is protected as a methyl ester. This is a crucial step to prevent the acidic proton from interfering with the basic conditions of the subsequent Miyaura borylation. Fischer esterification using methanol and a catalytic amount of strong acid is a standard and effective method.
-
Miyaura Borylation: Borylation is performed on the protected ester. The reaction conditions are similar to Pathway 1.
-
Nitro Reduction: Catalytic hydrogenation is the preferred method here, as it will cleanly reduce the nitro group without affecting the boronic ester or the methyl ester.
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Ester Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) is used to deprotect the carboxylic acid, yielding the key acid-boronic ester intermediate.
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Amide Coupling: This step is critical. The presence of the free amine and the boronic ester requires a careful choice of coupling reagents. EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) is a milder coupling system that is effective for this type of transformation and less likely to cause side reactions.[8]
-
Boronic Ester Hydrolysis: The final deprotection is performed as described in Pathway 1.
Data Summary and Comparison
| Feature | Pathway 1 (Amidation First) | Pathway 2 (Borylation First) | Rationale |
| Number of Steps | 4 | 6 | Pathway 1 is more convergent and step-economical. |
| Key Challenge | Borylation of an electron-rich aminobenzamide. | Handling the multi-functional acid-boronic ester intermediate in the coupling step. | The free amine in Pathway 1 can affect the borylation, while the intermediate in Pathway 2 can be prone to side reactions like self-polymerization. |
| Robustness | Generally more robust and scalable. | Requires more careful control of reaction conditions, especially in the final steps. | Fewer sensitive functional groups are carried through multiple steps in Pathway 1. |
| Purification | Intermediates are relatively stable and easy to purify. | The acid-boronic ester intermediate can be challenging to isolate and purify. | The stability of intermediates in Pathway 1 simplifies the overall process. |
Conclusion
The synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid can be successfully achieved through multiple strategic routes. This guide has detailed two robust pathways, each with distinct advantages and challenges. Pathway 1 , which prioritizes the formation of the amide bond before introducing the boronic acid moiety, is recommended for its overall efficiency, robustness, and higher degree of convergence. It involves fewer steps and utilizes intermediates that are generally more stable and easier to handle, making it more amenable to scale-up. Pathway 2 offers a viable alternative but requires more careful management of protecting groups and reaction conditions. The choice of pathway will ultimately depend on the specific constraints of the laboratory, available starting materials, and the desired scale of the synthesis.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Aminophenylboronic Acid: Comprehensive Overview and Applications.
- ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride.
- Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
- BenchChem. (n.d.). 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic Acid.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144.
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(15), 3854-3857.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- de Souza, M. V. N. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323.
- Zareen, A., et al. (2022). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Journal of Nanomaterials, 2022.
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